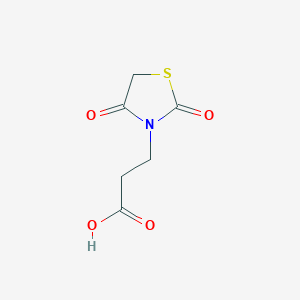

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

説明

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both sulfur and nitrogen atoms. The compound is officially designated as 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid according to contemporary nomenclature standards. This naming convention reflects the presence of a five-membered heterocyclic ring system containing sulfur at position 1 and nitrogen at position 3, with carbonyl groups at positions 2 and 4, connected to a three-carbon propanoic acid chain at the nitrogen center.

The compound possesses the molecular formula C₆H₇NO₄S and exhibits a molecular weight of 189.19 grams per mole. Chemical identification is facilitated through multiple systematic identifiers, including the Chemical Abstracts Service registry number 49629-36-9, which serves as the unique numerical identifier for this specific molecular structure. The European Community number 133-342-5 provides additional regulatory identification within European chemical databases.

The systematic classification places this compound within the broader category of thiazolidinediones, specifically as a substituted derivative where the nitrogen atom at position 3 bears a propionic acid substituent. This structural classification is significant because thiazolidinediones represent a privileged scaffold in medicinal chemistry, characterized by their five-membered heterocyclic ring containing both sulfur and nitrogen atoms with two carbonyl functionalities. The presence of the carboxylic acid functionality adds additional chemical reactivity and solubility characteristics that distinguish this compound from other thiazolidinedione derivatives.

The Standard International Chemical Identifier provides a unique textual representation of the molecular structure: InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10). This identifier encodes the complete connectivity and stereochemical information of the molecule, enabling precise identification across chemical databases and computational systems. The corresponding InChI Key FRPAVHFNOFSNDR-UHFFFAOYSA-N serves as a fixed-length hash of the structural information, facilitating rapid database searches and compound identification.

Molecular Architecture: Thiazolidinedione Core and Propionic Acid Substituent

The molecular architecture of this compound is characterized by two distinct structural domains: the thiazolidinedione heterocyclic core and the aliphatic propionic acid substituent. The thiazolidinedione ring system constitutes a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3, featuring carbonyl groups at positions 2 and 4 that confer significant electron-withdrawing character to the ring system. This arrangement creates a planar or nearly planar ring structure with delocalized electronic properties that influence the compound's chemical reactivity and biological activity.

The thiazolidinedione core exhibits characteristic structural features that distinguish it from related heterocyclic systems. The carbon-sulfur bond length and carbon-nitrogen bond lengths within the ring reflect the partial double bond character arising from resonance delocalization involving the carbonyl groups. The ring adopts a slightly puckered conformation to minimize steric interactions between the carbonyl oxygens and the ring heteroatoms, while maintaining optimal orbital overlap for electron delocalization.

The propionic acid substituent attached to the nitrogen atom at position 3 introduces additional conformational flexibility to the molecular structure. The three-carbon chain connecting the carboxylic acid functionality to the heterocyclic nitrogen provides rotational freedom that allows the molecule to adopt multiple conformational states in solution. The carboxylic acid group itself can exist in both protonated and deprotonated forms depending on the solution conditions, which significantly influences the compound's solubility and intermolecular interactions.

Spectroscopic analysis reveals characteristic absorption patterns that confirm the presence of both structural domains. Infrared spectroscopy typically shows carbonyl stretching vibrations for the thiazolidinedione ring system at frequencies consistent with conjugated ketone functionalities, while the carboxylic acid group exhibits distinct carbonyl and hydroxyl stretching vibrations. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon and hydrogen atom, confirming the connectivity and relative positions of the functional groups within the molecular framework.

The molecular electrostatic potential distribution reflects the electron-rich and electron-poor regions of the molecule, with the carbonyl oxygens serving as potential hydrogen bond acceptors and the carboxylic acid group functioning as both a hydrogen bond donor and acceptor. This electrostatic profile influences the compound's ability to interact with biological targets and determines its pharmacological properties when incorporated into drug design strategies.

Tautomeric Forms and Stereochemical Considerations

The tautomeric behavior of this compound represents a critical aspect of its chemical properties, particularly regarding the keto-enol equilibrium that can occur at the activated methylene position adjacent to the carbonyl groups. Computational studies using semi-empirical methods have demonstrated that thiazolidinedione derivatives exhibit significant propensity for keto-enol tautomerization, with energy differences between tautomeric forms typically ranging from 9 to 11 kilocalories per mole. This relatively low energy barrier suggests that tautomeric equilibria can be established under ambient conditions, influencing the compound's chemical reactivity and biological activity.

The keto-enol tautomerization process in thiazolidinedione systems involves the migration of a hydrogen atom from the methylene carbon adjacent to the carbonyl group, forming an enol structure with a carbon-carbon double bond. Density functional theory calculations have shown that the energy difference between the keto and enol forms of related thiazolidinedione compounds is approximately 10 kilocalories per mole, indicating that the keto form predominates under equilibrium conditions. However, the enol form can become stabilized through intramolecular hydrogen bonding or coordination with metal centers, potentially altering the tautomeric equilibrium.

The activation energy for the 1,3-hydrogen shift process that mediates tautomerization has been calculated to be approximately 83 kilocalories per mole for thiazolidinedione derivatives. This relatively high barrier suggests that unimolecular tautomerization is kinetically slow and may require catalytic assistance or elevated temperatures to proceed at significant rates. The presence of the propionic acid substituent may influence this process through electronic or steric effects, although specific studies on this particular derivative have not been extensively reported.

Stereochemical considerations for this compound are relatively straightforward due to the absence of defined stereogenic centers in the molecular structure. The compound does not possess asymmetric carbon atoms that would give rise to enantiomeric forms, eliminating concerns about optical activity or stereoisomerism that complicate the analysis of many pharmaceutical compounds. This achiral nature simplifies both the synthesis and analytical characterization of the compound.

However, conformational isomerism remains an important consideration due to the flexibility of the propionic acid chain. Rotation around the carbon-carbon bonds in the propyl linker can generate multiple conformational states with different spatial arrangements of the carboxylic acid group relative to the thiazolidinedione ring. These conformational differences may influence the compound's ability to interact with biological targets or participate in crystalline packing arrangements, affecting both its pharmacological properties and solid-state characteristics.

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic analysis of this compound provides detailed insights into the solid-state molecular structure and intermolecular packing arrangements that govern the compound's physical properties. X-ray diffraction techniques, particularly single-crystal diffraction, offer the most precise method for determining bond lengths, bond angles, and three-dimensional molecular geometry with atomic resolution. The application of X-ray crystallography to heterocyclic compounds like thiazolidinediones has proven essential for understanding structure-activity relationships and optimizing molecular design strategies.

Powder X-ray diffraction analysis serves as a complementary technique for characterizing the crystalline phases and polymorphic forms of the compound. The diffraction pattern generated by polycrystalline samples provides a unique fingerprint that can be used to identify specific crystal forms and assess the purity of synthetic preparations. Bragg-Brentano diffractometer configurations are particularly well-suited for routine powder diffraction analysis, providing reliable identification of crystalline phases and detection of impurities or degradation products.

The molecular packing in the crystal lattice is typically stabilized by a network of intermolecular hydrogen bonds involving the carboxylic acid functionality and the carbonyl groups of the thiazolidinedione ring system. These hydrogen bonding interactions create extended supramolecular architectures that influence the mechanical properties, solubility characteristics, and thermal stability of the crystalline material. Understanding these packing arrangements is crucial for predicting the behavior of the compound during formulation and storage.

X-ray structure determination reveals the precise geometry of the thiazolidinedione ring, including the slight puckering that minimizes steric interactions while maintaining conjugation within the ring system. Bond length analysis confirms the partial double bond character of certain carbon-nitrogen and carbon-sulfur bonds due to resonance delocalization, while bond angle measurements provide insights into the hybridization states of the ring atoms. These geometric parameters serve as benchmarks for validating computational models and understanding the electronic structure of the molecule.

Temperature-dependent X-ray diffraction studies can provide information about thermal expansion, phase transitions, and molecular motion within the crystal lattice. High-temperature diffraction experiments may reveal conformational changes or tautomeric shifts that occur as thermal energy increases, while low-temperature studies can provide enhanced resolution and reduced thermal motion for more precise structural determination. Such studies are particularly valuable for understanding the dynamic behavior of flexible molecules like this compound, where the propionic acid chain may exhibit significant thermal motion.

The crystallographic data obtained from X-ray analysis serves multiple purposes in chemical research and development. Beyond providing fundamental structural information, the data enables the calculation of molecular volumes, surface areas, and electrostatic properties that influence drug-like characteristics and biological activity. Furthermore, crystallographic structures serve as starting points for molecular modeling studies and provide benchmarks for validating computational chemistry calculations used in drug design and optimization efforts.

特性

IUPAC Name |

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAVHFNOFSNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365686 | |

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49629-36-9 | |

| Record name | 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Synthesis via Nucleophilic Substitution

One of the primary methods to prepare 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid involves the reaction of 2,4-thiazolidinedione with 3-chloropropanoic acid under basic conditions:

- Reagents: 2,4-thiazolidinedione, 3-chloropropanoic acid, potassium carbonate (K2CO3)

- Solvent: Acetone (reflux)

- Procedure: The thiazolidinedione is reacted with 3-chloropropanoic acid in refluxing acetone in the presence of K2CO3 as a base. The reaction proceeds via nucleophilic substitution at the 3-chloropropanoic acid, attaching the propionic acid side chain to the nitrogen of the thiazolidinedione ring.

- Work-up: Acidic work-up followed by recrystallization from methanol yields the pure product.

- Yield: Generally good yields reported (exact values vary by study).

This method is well-documented and provides a straightforward route to the target compound.

Multi-Step Synthesis via Knoevenagel Condensation and Alkylation

A more elaborate synthetic route involves:

-

- Starting from 2,4-thiazolidinedione and an appropriate aldehyde, a Knoevenagel condensation is performed in refluxing ethanol with piperidine as a base to form 5-arylidene-2,4-thiazolidinediones.

- This step is useful for preparing substituted derivatives but can be adapted for the unsubstituted compound as well.

-

- The intermediate is then reacted with 3-chloropropanoic acid under basic conditions (K2CO3 in acetone) to introduce the propionic acid side chain at the nitrogen atom of the thiazolidinedione ring.

- Acidic work-up and recrystallization follow to purify the product.

This method allows for structural diversification and has been reported with good yields and purity.

Alternative Synthetic Routes

Other synthetic approaches reported in literature include:

-

- Involves the reaction of thiazolidine-2,4-dione derivatives with amines and formaldehyde under catalysis (e.g., scandium triflate) to form Mannich bases, which can be further modified to yield the target compound or its analogues.

- This method is more complex and used mainly for derivative synthesis rather than the parent compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution method is the most widely used and efficient for preparing this compound, providing a straightforward and scalable approach.

- The Knoevenagel condensation followed by alkylation is valuable for synthesizing substituted analogues, which are important in drug discovery and biological activity studies.

- Reaction conditions such as solvent choice, temperature, and base concentration significantly affect yield and purity.

- Purification typically involves acidic work-up and recrystallization from methanol or ethanol to obtain analytically pure compounds.

- Analytical characterization (NMR, IR, melting point) confirms the structure and purity of the synthesized compound.

化学反応の分析

Types of Reactions

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

科学的研究の応用

Based on the search results, here's information regarding the applications of compounds related to "3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid":

Rosiglitazone Maleate Synthesis and Purification

- Process Improvement: The compound 2-[5-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-yl]succinic acid is used as a reference marker to analyze the purity of rosiglitazone maleate samples and dosage forms . Controlling the level of this compound helps achieve the required purity for commercial production of rosiglitazone maleate .

- Preparation: Rosiglitazone maleate can be formed by suspending rosiglitazone base and maleic acid in ethanol and stirring at 69°C . The resulting solution is filtered, heated again, and then cooled for crystallization .

- Crystallization: Rosiglitazone maleate can be crystallized from ethanol with the addition of maleic acid and seeded with the desired polymorph .

Diabetes Research

- Multi-Target Ligands: Derivatives of 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acids are designed as multiple ligands for treating diabetes mellitus (DM) . These compounds can simultaneously control multiple pathogenic mechanisms related to the disease, offering a more effective and safer treatment compared to combinations of selective drugs .

- (5-arylidene-4-oxothiazolidin-3-yl)acetic acid derivatives: These are merged with 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acids to create new 4-thiazolidinone derivatives, evaluated as dual inhibitors of human aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B) enzymes .

- Inhibitory Effects: (4-oxo-5-{[3-(2-phenylethoxy)pheny]lmethylidene}-2-thioxothiazolidin-3-yl)acetic acid and its 2,4-thiazolidinedione counterpart exhibit potent AR inhibitory effects and PTP1B inhibitory capability . They act as reversible inhibitors of both human AR and PTP1B, displaying uncompetitive and non-competitive mechanisms of action, respectively .

Other Potential Applications

- PI3K Inhibition: Azolidinone-vinyl fused-benzene derivatives can be used for the treatment and/or prophylaxis of autoimmune disorders and/or inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, bacterial or viral infections, kidney diseases, platelet aggregation, cancer, graft rejection, or lung injuries . These compounds are inhibitors of Phosphato-inositides 3-kinases (PI3Ks), particularly of Phosphatoinositides 3-kinase γ (PI3Kγ) .

- Cathepsin A Inhibition: Oxygen-substituted 3-heteroaroylamino-propionic acid derivatives may inhibit cathepsin A and offer an opportunity for treating diseases in which cathepsin A plays a role .

作用機序

The mechanism of action of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways. In the context of its antidiabetic activity, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells .

類似化合物との比較

(a) 3-(2-Oxo-1,3-thiazolidin-3-yl)propionic acid

- Structural Difference : Contains a single ketone group at the 2-position instead of 2,4-dioxo substitution.

- This analog also shows lower metabolic stability compared to the dioxo variant .

(b) 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- Structural Difference : Features a 4-fluoro-benzylidene group at the 5-position and a thione (C=S) group at the 2-position.

- Impact : The fluorinated aromatic ring enhances lipophilicity and bioavailability, while the thione group increases metal-binding affinity, making this compound a candidate for metalloenzyme inhibition .

(c) (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid

- Structural Difference : Substituted with a phenyl group at the 3-position and an acetic acid side chain.

Analogues with Varied Side Chains

(a) 3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acid

- Structural Difference: Contains a butanoic acid side chain instead of propionic acid.

- Impact : The longer alkyl chain increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. This analog is less potent in enzyme inhibition assays due to steric hindrance .

(b) 3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]propanoic acid

- Structural Difference: Replaces the 2,4-dioxo groups with an imino (NH) group at the 2-position.

- Impact: The imino group facilitates hydrogen bonding, improving binding to hydrophilic targets like kinases. However, the lack of electron-deficient carbonyl groups reduces electrophilic reactivity .

Bioisosteric Replacements

(a) 3-(3-Nitrophenyl)propionic acid

- Structural Difference: A non-heterocyclic analog with a nitro-substituted phenyl group.

- Impact: The nitro group acts as a bioisostere for the thiazolidinone ring, providing similar electron-withdrawing effects but lacking the heterocyclic rigidity. This results in weaker target affinity .

Key Research Findings and Data

生物活性

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

1. Overview of Thiazolidine-2,4-Diones

Thiazolidine-2,4-diones are a significant class of heterocyclic compounds known for their multifaceted pharmacological properties. These compounds are primarily recognized for their role as antihyperglycemic agents in the treatment of type 2 diabetes, acting as ligands for peroxisome proliferator-activated receptors (PPARs) . Beyond their antidiabetic effects, TZDs exhibit various other biological activities including:

- Antimicrobial

- Anti-inflammatory

- Anticancer

- Antitubercular

- Antioxidant

The chemical formula for this compound is C6H7NO4S, with a molecular weight of 189.19 g/mol . Its structure features a thiazolidine ring which contributes to its biological activity.

3.1 Antidiabetic Activity

Research indicates that TZD derivatives like this compound can significantly lower plasma glucose levels. This activity is attributed to their ability to activate PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .

Table 1: Antidiabetic Activity of TZD Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | PPARγ activation |

| Rosiglitazone | <10 | PPARγ agonist |

| Pioglitazone | <10 | PPARγ agonist |

3.2 Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of TZD derivatives against various pathogens. For instance, derivatives have shown effectiveness against bacterial strains and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several TZD derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents on the thiazolidine ring exhibited enhanced antibacterial activity.

3.3 Anti-inflammatory Effects

Thiazolidine derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

4. Research Findings and Case Studies

Recent research highlights the potential of this compound in treating multifactorial diseases like diabetes and cancer:

-

Dual Inhibitory Action : A study found that certain analogues of TZD derivatives exhibited dual inhibitory effects on human aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), which are critical targets in diabetes management .

- Key Findings :

- Compounds showed IC50 values ranging from 2.2 µM to 12.7 µM for AR and PTP1B inhibition.

- Structural modifications significantly influenced inhibitory potency.

- Key Findings :

- Anticancer Potential : Another investigation revealed that certain TZD derivatives possess cytotoxic properties against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

5. Conclusion

The biological activity of this compound underscores its significance in medicinal chemistry. Its diverse pharmacological effects—ranging from antidiabetic to antimicrobial—make it a promising candidate for further research and development in therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid to improve yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions of thiazolidinone precursors with propionic acid derivatives. For example, analogous thiazolidinone compounds are synthesized via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions . Key optimization steps include:

- Reagent stoichiometry : Adjust molar ratios of aldehydes and thiazolidinone precursors to minimize side products.

- Temperature control : Maintain reaction temperatures between 50–80°C to enhance reaction kinetics without decomposition.

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can confirm the thiazolidinone ring (C=O peaks at δ 170–175 ppm) and propionic acid moiety (COOH peak at δ 10–12 ppm) .

- Infrared (IR) spectroscopy : Detect characteristic stretches for C=O (1650–1750 cm) and S–C=N (650–750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation of this compound?

- Methodological Answer : X-ray crystallography often reveals challenges such as twinning or centrosymmetric ambiguities. Strategies include:

- Software tools : Employ SHELXL for refinement, which handles twinning and high-resolution data effectively. Use the Flack parameter (x) to assess enantiomorph polarity, as it is less prone to false chirality indications compared to Rogers’ η parameter .

- Data collection : Optimize crystal mounting and cooling (e.g., cryo-N) to reduce thermal motion artifacts.

- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants () and mode (competitive/non-competitive). For example, related propionic acid derivatives are used as substrates for o-diphenolase activity assays in marine organisms .

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s thiazolidinone ring and enzyme active sites (e.g., tyrosine kinases or dehydrogenases).

- Mutagenesis studies : Introduce point mutations in target enzymes to identify critical binding residues.

Q. How can researchers address conflicting bioactivity data in different cell lines or model organisms?

- Methodological Answer :

- Dose-response profiling : Test the compound across a wide concentration range (nM to mM) to identify cell line-specific toxicity thresholds.

- Metabolic stability assays : Use liver microsomes or hepatocyte models to assess if discrepancies arise from differential metabolic degradation .

- Transcriptomic analysis : Compare gene expression profiles (RNA-seq) in responsive vs. non-responsive models to identify pathway-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。